molecular formula C11H9NS B8760965 2-[(Prop-2-yn-1-yl)sulfanyl]-1H-indole CAS No. 73424-93-8

2-[(Prop-2-yn-1-yl)sulfanyl]-1H-indole

Cat. No.: B8760965
CAS No.: 73424-93-8
M. Wt: 187.26 g/mol
InChI Key: SOVTXNVCJUBLKQ-UHFFFAOYSA-N
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Description

2-[(Prop-2-yn-1-yl)sulfanyl]-1H-indole is an indole derivative featuring a propargylsulfanyl (-S-CH₂-C≡CH) substituent at the 2-position of the indole core. The compound’s molecular formula is C₁₁H₉NS, with a calculated molecular weight of 189.28 g/mol.

Properties

CAS No.

73424-93-8

Molecular Formula

C11H9NS

Molecular Weight

187.26 g/mol

IUPAC Name

2-prop-2-ynylsulfanyl-1H-indole

InChI

InChI=1S/C11H9NS/c1-2-7-13-11-8-9-5-3-4-6-10(9)12-11/h1,3-6,8,12H,7H2

InChI Key

SOVTXNVCJUBLKQ-UHFFFAOYSA-N

Canonical SMILES

C#CCSC1=CC2=CC=CC=C2N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Type and Position

Sulfanyl vs. Sulfonyl Derivatives
  • 2-[(4-Methylphenyl)sulfonyl]-1H-indole (CAS 148317-63-9):

    • Substituent: A sulfonyl group (-SO₂-) attached to a 4-methylphenyl ring at the 2-position.
    • Molecular Weight: 271.334 g/mol.
    • Applications: Used in radical substitution reactions for synthesizing fused indole systems .
    • Key Difference : The sulfonyl group is electron-withdrawing, enhancing stability and altering receptor binding compared to sulfanyl derivatives.
  • 2-(4-(Methylsulfonyl)phenyl)-1H-indole Derivatives: Substituent: A methylsulfonylphenyl group at the 2-position. Key Difference: Sulfonyl groups enhance polarity and receptor affinity compared to sulfanyl groups.
Propargyl vs. N-Alkylated Indoles
  • 1-(Prop-2-yn-1-yl)-1H-indole :
    • Substituent: A propargyl group (-CH₂-C≡CH) attached to the N1-position of indole.
    • Molecular Weight: 155.18 g/mol (calculated).
    • Synthesis: Prepared via N-alkylation of indole with 3-bromopropyne using NaH/DMSO .
    • Key Difference : N-substitution alters electronic distribution and steric accessibility compared to 2-position substitution.
Key Observations :

Electronic Effects : Sulfanyl groups (-S-) are nucleophilic and less polar than sulfonyl (-SO₂-) groups, impacting solubility and reactivity.

Biological Relevance : Sulfonyl derivatives show validated pharmacological activity (e.g., COX-2 inhibition), while sulfanyl derivatives remain underexplored .

Synthetic Flexibility: Propargyl groups enable further functionalization (e.g., Huisgen cycloaddition), offering pathways to novel derivatives .

Structural and Crystallographic Insights

  • Crystallography Tools: Programs like SHELXL (for refinement) and Mercury (for visualization) are critical for analyzing indole derivatives. For example, the crystal structure of 2-[(carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic acid (a non-indole sulfanyl compound) was resolved using similar methodologies .
  • Packing Patterns : Indole derivatives with bulky substituents (e.g., pentafluorosulfanyl) exhibit distinct intermolecular interactions, influencing stability and crystallinity .

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